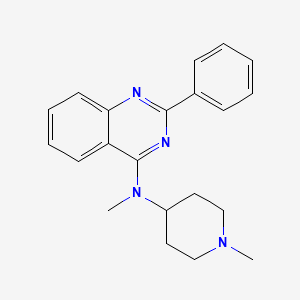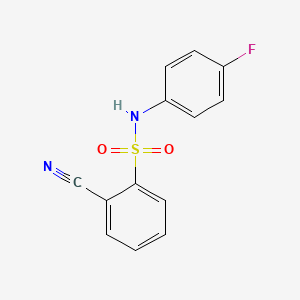
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives involves acylation reactions, employing specific precursors and catalysts to achieve the desired molecular architecture. Notably, the process includes steps such as the acylation of aminophenols and subsequent characterization through NMR and elemental analysis. The methodologies offer insights into the synthetic routes applicable to the target compound, highlighting the importance of selecting appropriate reactants and conditions for successful synthesis (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial, employing techniques like X-ray diffraction and DFT calculations. These methods reveal the compound's crystalline form and the impact of intermolecular interactions on its geometry. Studies have shown how dimerization and crystal packing influence molecular conformation, especially regarding dihedral angles and aromatic ring rotation (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives often lead to the formation of compounds with antimicrobial properties. The synthesis process, structural elucidation, and in vitro screening against various bacterial and fungal strains illustrate the compound's chemical reactivity and potential for therapeutic applications. These reactions underscore the compound's versatility and reactivity under different synthetic conditions (Desai et al., 2013).
Physical Properties Analysis
Investigating the physical properties, including crystal growth, structure, and thermal behavior, is essential. Studies on related compounds emphasize the significance of crystallographic analysis and thermal stability assessments. Such investigations provide valuable data on the compound's robustness and suitability for further application development (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, particularly the interaction with biological targets and the resultant biological activities, are of interest. Research into related compounds has demonstrated significant antibacterial and antifungal activities, suggesting potential utility in treating microbial diseases. The elucidation of these properties through spectral analysis and bioactivity screening forms the basis for understanding the compound's chemical behavior and potential therapeutic value (Desai et al., 2013).
Scientific Research Applications
Antimicrobial and Antifungal Properties N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Additionally, they demonstrated inhibitory action against several strains of fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential as therapeutic agents for microbial diseases, particularly for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer and Antitumor Activities The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has been studied, indicating that thiazolides, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide, can induce cell death in colon carcinoma cell lines. These findings suggest a different molecular target in intestinal pathogens and colon cancer cells. The interaction with glutathione S-transferase of class Pi 1 (GSTP1) is crucial for thiazolide-induced apoptosis, highlighting the potential of these compounds in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Antioxidant Activity New compounds isolated from endophytic Streptomyces, including benzamides similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide, have shown significant antioxidant activity. This activity contributes to the protective ability against oxidative stress, further indicating the potential of these compounds in managing diseases associated with oxidative damage (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Selective DNA Binding Research on benzimidazole cavitand demonstrates selective recognition and binding to specific DNA structures. While not directly linked to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide, similar structural compounds show high selectivity in DNA interaction, suggesting a potential avenue for designing targeted molecular therapies (Choi, Park, Song, Youn, Kim, Kim, Koh, & Paek, 2005).
Future Directions
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWDJYFYYKSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)


![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)
![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)
